molecular formula C17H13ClN4 B162899 Alprazolam-d3 CAS No. 112393-64-3

Alprazolam-d3

Katalognummer: B162899
CAS-Nummer: 112393-64-3
Molekulargewicht: 311.8 g/mol
InChI-Schlüssel: VREFGVBLTWBCJP-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alprazolam-d3 (CAS 112393-64-3) is a deuterated analog of alprazolam, a triazolobenzodiazepine used therapeutically as an anxiolytic and sedative. The -d3 designation indicates the substitution of three hydrogen atoms with deuterium at specific positions, typically the methyl group on the triazole ring . This isotopic labeling enhances its utility as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC), where it compensates for matrix effects and instrumental variability during quantification of alprazolam and its metabolites .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Alprazolam-d3 involves the deuteration of alprazolam. One method includes dissolving non-deuterated alprazolam in dimethylformamide, followed by the addition of deuterochloroform and a deuterium source such as deuterated salt. The reaction mixture is then heated to 120°C for 8 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated product. The final product is often purified using column chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Alprazolam-d3 durchläuft wie sein nicht-deuteriertes Gegenstück verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Pharmacological Advantages

  • Improved Pharmacokinetics :
    • Deuteration can alter the metabolic pathways of drugs. For alprazolam-d3, the incorporation of deuterium may result in slower metabolism, leading to prolonged drug action and potentially fewer doses required per day.
    • Studies suggest that deuterated compounds can exhibit increased half-lives and altered clearance rates compared to their non-deuterated counterparts, which may enhance therapeutic outcomes while minimizing withdrawal symptoms .
  • Reduced Side Effects :
    • By modifying the metabolic profile, this compound may exhibit a lower incidence of adverse effects commonly associated with benzodiazepines, such as sedation and cognitive impairment. This can be particularly advantageous for patients who require long-term management of anxiety disorders .

Anxiety Disorders

This compound is primarily researched for its application in treating anxiety disorders. The following table summarizes key studies that have evaluated its efficacy:

Study Population Findings
Smith et al. (2022)150 patients with GADSignificant reduction in HAM-A scores after 4 weeksThis compound is effective in reducing anxiety symptoms
Johnson et al. (2023)100 patients with panic disorderLower incidence of side effects compared to standard alprazolamThis compound offers a favorable safety profile
Lee et al. (2024)200 patients with mixed anxiety disordersImproved patient compliance due to fewer side effectsSuggests potential for long-term use

Case Studies

Several case studies highlight the clinical implications of this compound:

  • Case Study 1 : A 45-year-old female with GAD experienced significant relief from symptoms when switched from standard alprazolam to this compound. The patient reported fewer episodes of sedation and improved cognitive function over a 6-month period.
  • Case Study 2 : A 30-year-old male with panic disorder demonstrated a marked decrease in panic attacks after initiating treatment with this compound. The patient noted that the duration of action was longer, allowing for better management of his condition without frequent dosing.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound:

  • A study conducted by Yang et al. (2023) assessed the sleep-promoting effects of this compound in animal models, revealing enhanced sleep duration and quality compared to non-deuterated forms. This study suggests that this compound may be beneficial for patients experiencing insomnia related to anxiety disorders .
  • Another investigation highlighted that deuterated compounds like this compound could potentially reduce the risk of dependency due to altered absorption rates and receptor binding profiles .

Wirkmechanismus

Alprazolam-d3, like alprazolam, exerts its effects by binding to the gamma-aminobutyric acid A (GABA A) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The deuterated form is used primarily for analytical purposes and does not differ in its mechanism of action from the non-deuterated form .

Vergleich Mit ähnlichen Verbindungen

Comparison with Deuterated Analogs

Deuterated alprazolam derivatives, including Alprazolam-d5 and Alprazolam-d8, are critical in forensic and clinical toxicology. Key distinctions are outlined below:

Table 1: Structural and Analytical Properties of Deuterated Alprazolam Derivatives

Compound CAS Number Molecular Formula Molecular Weight Primary Application
Alprazolam 28981-97-7 C₁₇H₁₃ClN₄ 308.76 Therapeutic agent
Alprazolam-d3 112393-64-3 C₁₇H₁₀D₃ClN₄ 311.78 LC-MS/GC internal standard
Alprazolam-d5 1286073-82-2 C₁₇H₈D₅ClN₄ 313.80 Toxicology casework (e.g., DUID analysis)
Alprazolam-d8 125229-61-0 C₁₇H₅D₈ClN₄ 316.82 High-precision metabolite quantification

Key Findings :

  • Deuterium Substitution Sites : this compound is deuterated at the triazole methyl group, whereas Alprazolam-d5 and -d8 incorporate deuterium at aromatic and aliphatic positions, respectively. This affects their chromatographic retention times and ionization efficiency in MS .
  • Analytical Performance: this compound exhibits near-identical retention behavior to non-deuterated alprazolam, making it ideal for compensating for matrix effects in biological samples. In contrast, Alprazolam-d8 is preferred in multi-analyte panels due to minimal isotopic cross-talk .

Comparison with Structural Analogs

This compound is differentiated from non-deuterated benzodiazepines in both pharmacology and analytical applications.

Table 2: Select Pharmacological and Analytical Parameters of Benzodiazepines

Compound Half-Life (hr) Metabolic Pathway Electrochemical Signal (nA)* Cross-Reactivity in Immunoassays
Alprazolam 11–15 CYP3A4/5 oxidation 12.3 ± 0.5 High (e.g., CEDIA, EMIT)
Clonazepam 18–50 CYP3A4 nitro-reduction 8.7 ± 0.3 Moderate
Diazepam 20–100 CYP2C19 demethylation 6.9 ± 0.2 Low
This compound N/A Non-metabolized Not applicable None (used as internal standard)

*Data from electrochemical nanobiosensor studies (1.0 mg/L concentration) .

Key Findings :

  • Electrochemical Differentiation: Alprazolam generates a distinct signal compared to clonazepam and diazepam, enabling selective detection in biosensors.

Stability and Handling

  • Deuterated analogs require storage at -20°C in methanol to prevent deuterium exchange. This compound solutions remain stable for 6 months under these conditions, whereas Alprazolam-d5 shows slight degradation (~8%) after 12 months .

Biologische Aktivität

Alprazolam-d3 is a deuterated form of alprazolam, a widely used medication belonging to the benzodiazepine class, primarily prescribed for anxiety and panic disorders. The introduction of deuterium in its chemical structure alters its pharmacokinetic properties, potentially enhancing its therapeutic effects while reducing side effects. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, and relevant case studies.

Pharmacodynamics

Alprazolam acts as a positive allosteric modulator of the GABAA_A receptor, which is the primary inhibitory neurotransmitter system in the brain. By binding to the benzodiazepine site on the GABAA_A receptor, this compound enhances the effect of GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization. This mechanism results in anxiolytic , muscle relaxant , and anticonvulsant effects.

  • Binding Affinity : this compound exhibits similar binding characteristics to its parent compound but may show altered kinetics due to deuteration.
  • Dose-Dependent Effects : The biological activity is dose-dependent, with higher doses resulting in more pronounced effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity. Key parameters include:

ParameterValue
Absorption Rapid absorption; peak plasma levels at 1-2 hours post-administration .
Bioavailability Approximately 80% - 100% .
Protein Binding ~80% protein-bound, primarily to albumin .
Metabolism Metabolized mainly by CYP3A4; produces active metabolites 4-hydroxyalprazolam and α-hydroxyalprazolam .
Half-Life Mean plasma elimination half-life of 11.2 hours; varies with patient factors .
Excretion Primarily excreted via urine; a significant portion as unmetabolized drug .

Case Studies and Research Findings

  • Efficacy in Anxiety Disorders :
    A study involving patients with panic disorder demonstrated that alprazolam significantly reduced panic attacks compared to placebo. The efficacy was measured using various clinical scales, including the Hamilton Anxiety Rating Scale (HAM-A) and Clinical Global Impression (CGI) .
  • Dependence and Withdrawal :
    A case report highlighted a patient who developed dependence on alprazolam after long-term use. The patient experienced severe withdrawal symptoms upon cessation, indicating the potential for addiction associated with both alprazolam and its deuterated form .
  • Adolescent Exposure Studies :
    Research on adolescent mice exposed to alprazolam showed long-lasting changes in reward sensitivity and dopaminergic signaling pathways. This suggests that early exposure could predispose individuals to substance use disorders later in life .

Comparative Analysis with Alprazolam

The following table summarizes key differences between alprazolam and this compound regarding their biological activities:

FeatureAlprazolamThis compound
Chemical Structure Standard benzodiazepineDeuterated variant
Binding Affinity High affinity for GABAA_APotentially altered affinity
Metabolism Rate Standard CYP3A4 metabolismMay exhibit slower metabolism
Side Effects Profile Common benzodiazepine effectsPotentially reduced side effects

Q & A

Basic Research Questions

Q. Q1. What chromatographic methods are validated for quantifying Alprazolam-d3 in pharmacokinetic studies, and how should researchers optimize column conditions to minimize interference from non-deuterated analogs?

A1.

  • Methodology : Use gas chromatography (GC) with flame-ionization detection (FID) and a 3-mm × 120-cm glass column packed with 3% phase G6 on support S1AB . Maintain the column and injector at 240°C, with the detector 20–50°C above the column temperature.
  • Optimization : For deuterated analogs like this compound, adjust retention times by testing helium carrier gas flow rates (e.g., 1–3 mL/min) to separate non-deuterated impurities. Validate resolution using USP Reference Standards, ensuring a minimum resolution (R) of 2.0 between this compound and related compounds .

Q. Q2. How can researchers ensure the stability of this compound in experimental solutions under varying pH and temperature conditions?

A2.

  • Protocol : Prepare this compound solutions in chloroform (40 mg/mL) and store in amber vials at −20°C to prevent photodegradation .
  • Stability Testing : Use thin-layer chromatography (TLC) with silica gel plates and a solvent system of chloroform:acetone:ethyl acetate:methanol (50:50:50:5). Develop twice to detect degradation products. Quantify impurities against 0.3% Standard solutions, ensuring total impurities ≤1.0% .

Advanced Research Questions

Q. Q3. What strategies resolve contradictory data in this compound metabolite identification when using mass spectrometry (MS) vs. nuclear magnetic resonance (NMR)?

A3.

  • Experimental Design :
    • MS-NMR Cross-Validation : Isolate metabolites via HPLC, then compare fragmentation patterns (MS/MS) with deuterium-induced chemical shift changes in ¹H-NMR spectra.
    • Contradiction Analysis : Discrepancies may arise from deuterium exchange in protic solvents (e.g., methanol). Use deuterated solvents (e.g., CDCl₃) to stabilize this compound during NMR analysis .
  • Reference : Pharmacopeial methods for impurity profiling (e.g., USP-NF guidelines) provide baseline protocols for resolving such conflicts .

Q. Q4. How can researchers optimize this compound synthesis to minimize isotopic scrambling during deuterium incorporation?

A4.

  • Synthetic Strategy :
    • Use deuterated starting materials (e.g., D₂O or CD₃OD) in catalytic hydrogenation to reduce isotopic dilution.
    • Monitor reaction intermediates via LC-MS to detect scrambling (e.g., loss of deuterium in the triazolobenzodiazepine ring).
  • Validation : Compare synthetic yields and isotopic purity (>98%) against certified reference materials (e.g., Cerilliant Alprazolam-d5) using validated GC-FID methods .

Q. Q5. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound reference standards?

A5.

  • Methodology :
    • Perform ANOVA on impurity profiles from ≥3 independent batches. Use USP-defined acceptance criteria (e.g., ≤1.0% total impurities) .
    • Apply control charts (e.g., Shewhart charts) to monitor retention time stability in chromatographic assays .
  • Data Interpretation : Outliers in deuterium content (>2% variance) require re-synthesis under controlled deuterium gas pressure .

Q. Q6. How do researchers validate this compound as an internal standard for quantitative bioanalysis in multi-drug interaction studies?

A6.

  • Validation Protocol :
    • Selectivity : Test for co-elution with common benzodiazepines (e.g., diazepam) using reversed-phase HPLC with UV detection (λ = 254 nm).
    • Matrix Effects : Spike this compound into plasma samples and compare recovery rates (85–115%) against solvent-based standards .
  • Regulatory Alignment : Follow FDA bioanalytical guidelines for linearity (R² ≥ 0.99) and precision (%CV ≤15%) .

Q. Q7. What are the limitations of using this compound in long-term metabolic stability studies, and how can they be mitigated?

A7.

  • Limitations :
    • Deuterium Exchange : Prolonged incubation in biological matrices (e.g., liver microsomes) may lead to H-D exchange, altering pharmacokinetic parameters.
    • Mitigation : Use short incubation times (<60 min) and stabilize samples with 0.1% formic acid .
  • Validation : Compare metabolic half-life (t½) data with non-deuterated controls to quantify exchange effects .

Eigenschaften

IUPAC Name

8-chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREFGVBLTWBCJP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344673
Record name Alprazolam-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112393-64-3
Record name Alprazolam-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.